molecular formula C5H13NO6 B12053483 azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid

azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid

Cat. No.: B12053483
M. Wt: 183.16 g/mol
InChI Key: VUOKJALMVMFERM-HAYYNCRMSA-N
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Description

Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid typically involves stereoselective aza-Michael addition and ring-closing metathesis as key steps. These methodologies allow for the preparation of the compound from a common precursor, such as ®-cyclohexylideneglyceraldehyde . The reaction conditions often include the use of chiral catalysts and chiral-pool materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups and the carboxylic acid functional group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to enzyme inhibition or activation, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
  • D-gluconic acid
  • D-gluconate

Uniqueness

Azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This structure allows for diverse chemical reactivity and biological interactions, distinguishing it from similar compounds .

Properties

Molecular Formula

C5H13NO6

Molecular Weight

183.16 g/mol

IUPAC Name

azane;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3/t2-,3+,4-;/m1./s1

InChI Key

VUOKJALMVMFERM-HAYYNCRMSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.N

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O.N

Origin of Product

United States

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